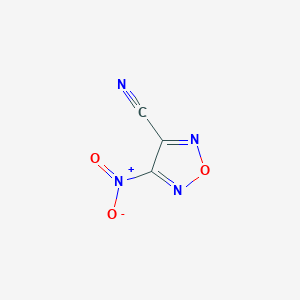

4-Nitro-1,2,5-oxadiazole-3-carbonitrile

説明

4-Nitro-1,2,5-oxadiazole-3-carbonitrile is a chemical compound with the CAS Number: 159014-14-9 . It has a molecular weight of 140.06 . The IUPAC name for this compound is 4-nitro-1,2,5-oxadiazole-3-carbonitrile . It is stored at room temperature and has a liquid physical form .

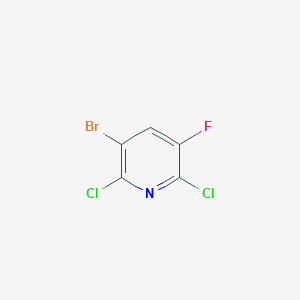

Molecular Structure Analysis

The InChI code for 4-Nitro-1,2,5-oxadiazole-3-carbonitrile is 1S/C3N4O3/c4-1-2-3 (7 (8)9)6-10-5-2 . The InChI key is KZJPNMYLWXNBBL-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

4-Nitro-1,2,5-oxadiazole-3-carbonitrile is a liquid at room temperature . It has a molecular weight of 140.06 .科学的研究の応用

Antimicrobial Agents

4-Nitro-1,2,5-oxadiazole-3-carbonitrile: derivatives have been studied for their potential as antimicrobial agents. The oxadiazole ring is known to be a bioisostere for carbonyl-containing molecules such as carboxylic acids, esters, and amides, which are often found in antimicrobial compounds . This makes it a valuable scaffold for developing new antimicrobials with potentially unique mechanisms of action.

Anti-Tubercular Drugs

The oxadiazole scaffold is also significant in the design of anti-tubercular drugs. Recent studies have focused on the synthesis and pharmacological evolution of oxadiazole derivatives, particularly for their anti-tubercular activities . These compounds offer a promising avenue for the development of new treatments against tuberculosis, a disease that remains a global health challenge.

Anticancer Therapeutics

Oxadiazole derivatives, including 4-Nitro-1,2,5-oxadiazole-3-carbonitrile , have been explored for their anticancer properties. Their ability to act as core structural components in various drugs makes them candidates for anticancer agent design . Research in this area aims to exploit the unique chemical properties of oxadiazoles to target cancer cells selectively.

Agricultural Chemicals

In agriculture, oxadiazole derivatives are investigated for their herbicidal, insecticidal, and fungicidal activities . These compounds could serve as plant protection agents, helping to manage pests and diseases that affect crop yield and quality.

Analgesic and Anti-Inflammatory Drugs

The oxadiazole ring has been incorporated into drugs with analgesic and anti-inflammatory effects . This is due to its structural similarity to other pharmacophores known to possess these properties, making it an interesting option for drug development in this field.

Energetic Materials

4-Nitro-1,2,5-oxadiazole-3-carbonitrile: is also a component of interest in the synthesis of energetic materials. Its nitrogen-rich structure makes it suitable for creating compounds with high energy density, which are essential in various military and aerospace applications .

Safety and Hazards

The safety information for 4-Nitro-1,2,5-oxadiazole-3-carbonitrile includes several hazard statements: H302, H312, H315, H319, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

作用機序

Target of Action

Oxadiazoles, a class of compounds to which it belongs, have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . They act on enzymes like thymidylate-synthase, HDAC (histone deacetylase), topoisomerase II, telomerase, and thymidine phosphorylase .

Mode of Action

Oxadiazoles are known to interact with their targets, leading to inhibition of key enzymes and pathways . This interaction results in the disruption of essential biological processes, thereby exerting their anti-infective effects .

Biochemical Pathways

Oxadiazoles are known to inhibit several pathways, including those involving thymidylate synthase, an inhibitor of the b-cell lymphoma 2, inhibitor of nf-kb signaling pathway, and targeting tubulin polymerization .

Pharmacokinetics

One study revealed that a related compound was non-toxic to mice at a concentration of 100 mg/kg , suggesting potential bioavailability.

Result of Action

Based on the known actions of oxadiazoles, it can be inferred that the compound may disrupt essential biological processes, leading to the death or inhibition of infectious agents .

Action Environment

The compound’s thermal stability has been noted, which could potentially influence its action and efficacy .

特性

IUPAC Name |

4-nitro-1,2,5-oxadiazole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3N4O3/c4-1-2-3(7(8)9)6-10-5-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZJPNMYLWXNBBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C1=NON=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Nitro-1,2,5-oxadiazole-3-carbonitrile | |

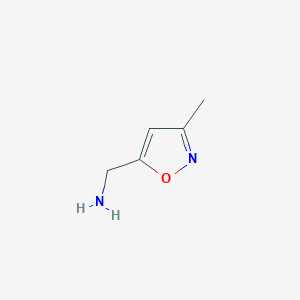

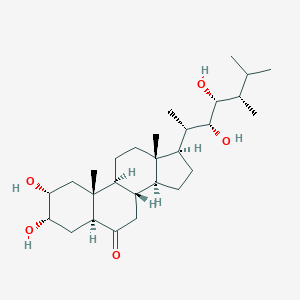

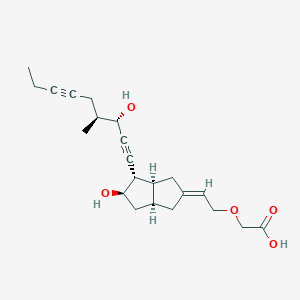

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[10-[3-(Dimethylamino)propyl]phenothiazin-2-yl]ethanol](/img/structure/B119625.png)

![4-(4-Fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2(1H)-one](/img/structure/B119629.png)

![1,6-Dimethyl-1H-imidazo[4,5-b]pyridine](/img/structure/B119653.png)

acetic acid](/img/structure/B119659.png)